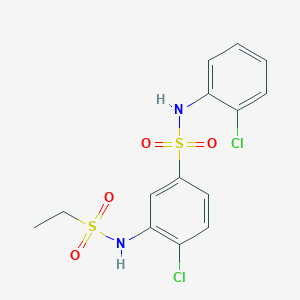
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation in various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of chemicals involved in pain and inflammation.
Wirkmechanismus
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide selectively inhibits the activity of COX-2 enzyme, which is responsible for the production of prostaglandins involved in pain and inflammation. By inhibiting COX-2, 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, inhibiting angiogenesis, reducing oxidative stress, and improving endothelial function. 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide has also been shown to have an analgesic effect by reducing pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide has several advantages for lab experiments, including its selectivity for COX-2 enzyme, its ability to reduce inflammation and oxidative stress, and its potential therapeutic applications in various diseases. However, 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide also has some limitations, including its potential side effects, such as gastrointestinal bleeding and cardiovascular events, and its potential interactions with other drugs.
Zukünftige Richtungen
There are several future directions for the research on 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide, including:
1. Studying the potential therapeutic applications of 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide in various diseases, such as cancer, Alzheimer's disease, and cardiovascular diseases.
2. Developing new derivatives of 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide with improved selectivity and efficacy.
3. Studying the mechanisms of action of 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide in various diseases and identifying new targets for drug development.
4. Studying the potential side effects and interactions of 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide with other drugs.
5. Conducting clinical trials to evaluate the safety and efficacy of 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide in various diseases.
In conclusion, 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide is a selective inhibitor of COX-2 enzyme, which has potential therapeutic applications in various diseases. 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide has several advantages for lab experiments, including its selectivity for COX-2 enzyme and its ability to reduce inflammation and oxidative stress. However, 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide also has some limitations, including its potential side effects and interactions with other drugs. There are several future directions for the research on 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide, including studying its potential therapeutic applications, developing new derivatives, studying its mechanisms of action, and conducting clinical trials.
Synthesemethoden
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide can be synthesized by various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 2-chlorophenylacetonitrile, followed by the reaction with ethylamine and sodium sulfonate.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Several studies have shown that 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide can inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of COX-2 enzyme. 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. Additionally, 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide has been studied for its potential cardioprotective effects by reducing inflammation and improving endothelial function.
Eigenschaften
IUPAC Name |
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O4S2/c1-2-23(19,20)17-14-9-10(7-8-12(14)16)24(21,22)18-13-6-4-3-5-11(13)15/h3-9,17-18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHDOKFNPHLVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

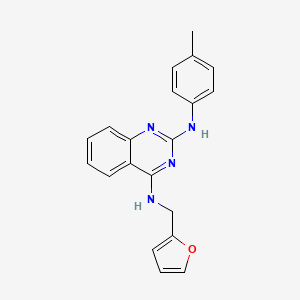
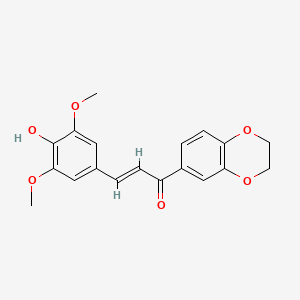
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]propan-1-ol](/img/structure/B7636512.png)
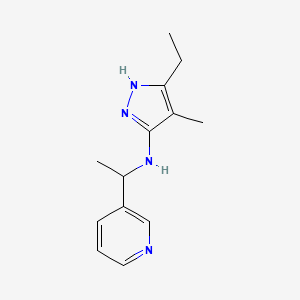
![(2-Anilino-1,3-thiazol-4-yl)methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7636530.png)

![4-[(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoic acid](/img/structure/B7636536.png)
![2-[[1-Ethyl-5-(4-phenylphenyl)imidazol-2-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7636547.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B7636555.png)
![5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole](/img/structure/B7636562.png)
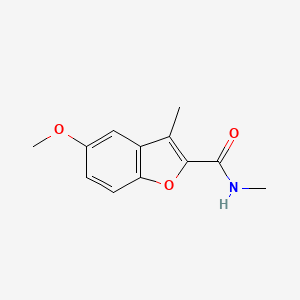
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate](/img/structure/B7636584.png)

![4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile](/img/structure/B7636586.png)